2-(2,2,2-Trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole
Overview
Description
2-(2,2,2-Trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and trifluoroethyl groups in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate under mild conditions . This reaction is highly selective and efficient, providing a straightforward route to the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced catalysts and reaction conditions ensures the efficient production of 2-(2,2,2-Trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or trifluoroethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of functionalized benzodioxole derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein folding.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole exerts its effects involves its interaction with various molecular targets. The trifluoromethyl and trifluoroethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. These interactions can modulate enzyme activity, protein folding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl groups, used as a solvent and in protein studies.
2,2,2-Trifluoroethylamine: Another similar compound, used in the synthesis of pharmaceuticals and agrochemicals.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Used as a reagent in organic synthesis.
Uniqueness
What sets 2-(2,2,2-Trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole apart from these similar compounds is its benzodioxole core, which provides additional stability and reactivity. This unique structure allows for a broader range of applications, particularly in the synthesis of complex organic molecules and the development of advanced materials.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)5-8(10(14,15)16)17-6-3-1-2-4-7(6)18-8/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOHHHBWGNFLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(CC(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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